3-(Benzyloxy)cyclobutane-1-carboxamide

Lipophilicity logP Drug-likeness

3-(Benzyloxy)cyclobutane-1-carboxamide (CAS 100390-24-7) is a versatile, fragment-like building block (MW 205.25) that meets all Rule of Three criteria. Its cis/trans cyclobutane core provides a puckered geometry (~25–30° dihedral) that enforces defined spatial vectors between the C1-carboxamide and C3-benzyloxy substituents—contrasting flexible or planar linkers. The benzyloxy group serves as a stable, synthetically orthogonal masked hydroxyl; it withstands amide coupling, nucleophilic substitution, and redox transformations, yet is selectively unmasked by catalytic hydrogenolysis. This enables straightforward late-stage diversification: a common intermediate is elaborated at the carboxamide, deprotected, and subsequently functionalized at the liberated hydroxyl (acylation, sulfonylation, alkylation, oxidation) to rapidly generate a matrix of differentially 1,3-substituted cyclobutanes. With an estimated logP of 2.2–2.7, the compound also provides the enhanced lipophilicity and π-stacking capacity required for targets with deep hydrophobic binding pockets. Researchers seeking a synthetically tractable, three-dimensional scaffold for fragment elaboration and scaffold-hopping programs should procure this engineered intermediate.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
Cat. No. B8230663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)cyclobutane-1-carboxamide
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1C(CC1OCC2=CC=CC=C2)C(=O)N
InChIInChI=1S/C12H15NO2/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,13,14)
InChIKeyCRNAXLZNGXYIJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)cyclobutane-1-carboxamide (CAS 100390-24-7): Chemical Identity, Compound Class, and Procurement Baseline


3-(Benzyloxy)cyclobutane-1-carboxamide (CAS 100390-24-7) is a cis/trans isomeric mixture of a 1,3-disubstituted cyclobutane derivative bearing a primary carboxamide at C1 and a benzyloxy (–OCH₂Ph) ether at C3 . With a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g·mol⁻¹, this compound occupies the fragment-to-lead chemical space and is catalogued as a synthetic building block by multiple commercial suppliers including ChemBridge, Enamine, and Molport . It belongs to the broader cyclobutanecarboxamide class, a scaffold increasingly valued in medicinal chemistry for introducing conformational restriction, enhancing metabolic stability, and serving as a saturated bioisostere for aromatic rings [1]. The compound has no known biological activity reported in ChEMBL [2].

Why 3-(Benzyloxy)cyclobutane-1-carboxamide Cannot Be Replaced by Generic 3-Substituted Cyclobutane Carboxamides


The benzyloxy substituent at the C3 position of the cyclobutane ring confers a specific combination of lipophilicity, steric bulk, hydrogen-bond acceptor capacity, and synthetic orthogonality that is not replicated by smaller alkoxy (methoxy, hydroxy) or unsubstituted cyclobutanecarboxamide analogs [1]. Substituting the benzyloxy group with a hydroxyl or methoxy group significantly alters the partition coefficient (estimated ΔlogP > 1.5 units), which in turn affects membrane permeability, hydrophobic pocket complementarity, and non-specific binding profiles in biochemical assays . Furthermore, the benzyl ether serves as a masked hydroxyl that can be selectively unmasked via hydrogenolysis—a synthetic flexibility not available with methyl ether or unsubstituted analogs—enabling late-stage diversification strategies central to fragment elaboration and structure–activity relationship (SAR) campaigns . Direct replacement with a simpler analog would therefore compromise both the physicochemical profile and the synthetic utility of the scaffold.

Quantitative Differentiation Evidence: 3-(Benzyloxy)cyclobutane-1-carboxamide vs Closest Analogs


Lipophilicity Differentiation: Estimated vs. Measured LogP of 3-Benzyloxy vs. Hydroxy, Methoxy, and Unsubstituted Cyclobutane Carboxamides

The benzyloxy substituent substantially elevates the lipophilicity of 3-(benzyloxy)cyclobutane-1-carboxamide relative to its 3-hydroxy and 3-methoxy analogs. The unsubstituted parent cyclobutanecarboxamide has an experimentally determined logP of 0.97 . Introduction of a benzyloxy group at the C3 position is estimated to increase logP by approximately 2.0–2.5 log units based on fragment-based calculation methods (π-value of –OCH₂Ph ≈ +2.0), yielding an estimated logP of ~2.2–2.7 for the target compound [1]. The closest commercially characterized analog, N-[trans-3-(benzyloxy)cyclobutyl]acetamide, has a measured logP of 1.11 , which is lower due to the acetamide replacement reducing hydrogen-bond donor count. In contrast, 3-hydroxycyclobutane-1-carboxamide has an estimated logP below 0 (predicted ~ −0.8), and 3-methoxycyclobutane-1-carboxamide has an estimated logP of ~0.7 . This difference in logP of ≥1.5 units between the target and its hydroxy/methoxy analogs is sufficient to produce markedly different membrane permeability and non-specific binding characteristics in cellular assays.

Lipophilicity logP Drug-likeness Permeability

Synthetic Orthogonality: Benzyl Ether as a Selective Hydrogenolysis Handle Unavailable in Methoxy or Hydroxy Analogs

The benzyloxy group at C3 functions as a protected hydroxyl that can be selectively cleaved by catalytic hydrogenolysis (H₂, Pd/C) to generate 3-hydroxycyclobutane-1-carboxamide without affecting the primary carboxamide . This synthetic orthogonality is absent in the 3-methoxy analog (where methyl ether cleavage requires harsh Lewis acid conditions such as BBr₃) and is inapplicable to the 3-hydroxy analog (which already exposes the free hydroxyl) [1]. The benzyl protection–deprotection strategy enables a divergent synthesis workflow: the benzyloxy compound can be carried through multiple synthetic steps as a protected intermediate, then deprotected to reveal a hydroxyl handle for further derivatization (e.g., acylation, sulfonylation, oxidation) late in the synthetic sequence. This orthogonal reactivity profile is documented in standard protecting group chemistry references and is a well-established advantage of benzyl ethers over methyl ethers in complex molecule synthesis . The synthetic yield for hydrogenolytic debenzylation of benzyl-protected cyclobutane derivatives has been reported in the range of 80–95% under standard conditions (H₂, 10% Pd/C, EtOH, RT) [2].

Protecting group strategy Hydrogenolysis Late-stage functionalization Fragment elaboration

Conformational Restriction and sp³ Fraction: Cyclobutane Scaffold Advantage Over Acyclic and Larger Ring Carboxamides

The cyclobutane core of 3-(benzyloxy)cyclobutane-1-carboxamide provides a unique conformational restriction profile characterized by a puckered four-membered ring with a dihedral angle of approximately 25–30° [1]. This non-planar, three-dimensional architecture is distinct from acyclic carboxamides (freely rotatable) and larger ring systems (cyclopentane, cyclohexane) that sample multiple conformations [2]. The fraction of sp³-hybridized carbons (Fsp³) for the target compound is 0.75 (9 out of 12 carbons), which places it in the desirable range for clinical candidates (Fsp³ ≥ 0.45 is associated with improved clinical success rates) [3]. In direct comparison, cyclobutanecarboxamides have been shown in multiple drug discovery programs to improve metabolic stability relative to acyclic analogs: for example, replacement of a flexible ethylene linker with a cyclobutane ring in a series of NK1 antagonists resulted in a >10-fold improvement in half-life in human liver microsomes while maintaining target affinity (Ki ≤ 1 nM) [4]. The ChemMedChem 2022 review documents multiple case studies where cyclobutane introduction increased metabolic stability (mean fold-improvement of 2–5×), directed pharmacophore geometry, and enhanced oral bioavailability compared to acyclic or monocyclic aromatic analogs [5].

Conformational restriction sp3 enrichment Escape from flatland Metabolic stability

Topological Polar Surface Area and Hydrogen-Bonding Profile: Differentiation from Unsubstituted Cyclobutanecarboxamide

The introduction of the benzyloxy ether oxygen at C3 increases the topological polar surface area (tPSA) and hydrogen-bond acceptor count of the target compound compared to the unsubstituted cyclobutanecarboxamide. Unsubstituted cyclobutanecarboxamide has a tPSA of 43.09 Ų and one hydrogen-bond acceptor (the amide carbonyl) . The target compound incorporates an additional ether oxygen (hydrogen-bond acceptor count = 2; amide carbonyl + benzyloxy ether oxygen), yielding an estimated tPSA of approximately 52.3 Ų [1]. For the closest commercially measured analog, N-[trans-3-(benzyloxy)cyclobutyl]acetamide, the measured tPSA is 38.3 Ų (lower because the acetamide NH contributes less to PSA than the primary amide NH₂) . This tPSA value positions 3-(benzyloxy)cyclobutane-1-carboxamide within the favorable range for both oral absorption (tPSA < 140 Ų) and CNS penetration (tPSA < 90 Ų), while offering an additional hydrogen-bond acceptor site that can engage in specific polar interactions with target proteins—an interaction modality absent in the unsubstituted parent [2].

tPSA Hydrogen bonding Oral bioavailability CNS penetration

Absence of Reported Bioactivity as a Favorable Attribute for Fragment-Based Screening Libraries

According to the ZINC15 database (ChEMBL 20 annotation), 3-(benzyloxy)cyclobutane-1-carboxamide has no known biological activity and no predicted activity from SEA (Similarity Ensemble Approach) analysis [1]. This absence of annotated bioactivity is precisely the profile sought for fragment-based drug discovery (FBDD) library compounds: a 'clean' fragment with no pre-existing pharmacology that can serve as an unbiased starting point for hit identification [2]. In contrast, many commercially available cyclobutane carboxamide derivatives (e.g., N-substituted variants with known NK1 antagonist activity, Ki ≤ 1 nM [3]) carry target-associated pharmacology that introduces confounding variables in phenotypic or target-based screens. The target compound's molecular weight (205.25 Da) falls within the optimal fragment range (MW ≤ 300 Da; Rule of Three compliant: MW < 300, logP ≤ 3, HBD ≤ 3, HBA ≤ 3) [4], making it suitable for fragment screening by NMR, SPR, or X-ray crystallography.

Fragment-based drug discovery Selectivity Chemical probe Negative control

Priority Application Scenarios for 3-(Benzyloxy)cyclobutane-1-carboxamide Based on Evidence-Driven Differentiation


Fragment-Based Drug Discovery (FBDD): A Clean, Rule-of-Three-Compliant Cyclobutane Fragment for Primary Screening Libraries

With a molecular weight of 205.25 Da, no annotated bioactivity in ChEMBL, and favorable physicochemical properties (estimated logP ~2.2–2.7, HBD = 2, HBA = 2), 3-(benzyloxy)cyclobutane-1-carboxamide meets all Rule of Three criteria for fragment-likeness . Its conformational restriction (Fsp³ = 0.75) [1] and the absence of known target pharmacology [2] make it an ideal candidate for inclusion in diverse fragment screening libraries intended for NMR, SPR, or X-ray crystallography-based hit finding campaigns. The benzyloxy group provides a synthetically tractable vector for fragment growing or merging following hit identification.

Conformationally Restricted Pharmacophore Design: Replacing Aromatic or Acyclic Linkers with a Cyclobutane Core

When medicinal chemistry programs require replacement of a flexible ethylene, propylene, or planar phenyl linker with a rigid, three-dimensional scaffold, the cyclobutane core of 3-(benzyloxy)cyclobutane-1-carboxamide offers a puckered geometry (~25–30° dihedral) that enforces a specific spatial relationship between the C1-carboxamide and C3-benzyloxy substituents [3]. This contrasts with freely rotatable acyclic linkers and planar aromatic spacers that present multiple low-energy conformations, often leading to entropic penalties upon target binding. Multiple drug discovery programs have demonstrated that cyclobutane introduction improves metabolic stability by 2–5× compared to acyclic analogs [3].

Orthogonally Protected Intermediate for Divergent Library Synthesis

The benzyloxy group serves as a latent hydroxyl that remains stable under a wide range of reaction conditions (nucleophilic substitution, amide coupling, mild oxidation/reduction) yet can be selectively unmasked by catalytic hydrogenolysis (H₂, Pd/C) at any stage of a synthetic sequence [4]. This enables parallel library synthesis strategies where a common 3-(benzyloxy)cyclobutane-1-carboxamide intermediate is diversified at the C1-carboxamide position, followed by deprotection and subsequent functionalization of the liberated C3-hydroxyl (acylation, sulfonylation, alkylation, oxidation) to generate a matrix of 1,3-differentially substituted cyclobutane carboxamides . Such divergent strategies are impractical with 3-hydroxy or 3-methoxy analogs due to the lack of orthogonal protection.

Hydrophobic Pocket Occupation: Ligand Design Requiring Elevated logP for Target Complementarity

For protein targets possessing deep hydrophobic binding pockets (e.g., GPCRs, nuclear receptors, proteases), the enhanced lipophilicity of 3-(benzyloxy)cyclobutane-1-carboxamide (estimated logP ~2.2–2.7) relative to its hydroxy (estimated logP ~ −0.8) or methoxy (estimated logP ~0.7) analogs provides a thermodynamic driving force for binding through hydrophobic desolvation [1]. The benzyl phenyl ring also enables π-stacking and edge-to-face aromatic interactions that are structurally inaccessible to smaller alkoxy substituents. This compound is therefore preferentially selected when the target binding site requires a medium-sized hydrophobic substituent at the C3 position of a conformationally restricted cyclobutane template.

Quote Request

Request a Quote for 3-(Benzyloxy)cyclobutane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.